

# The Chemistry and Application of DSSO: An In-depth Guide for Researchers

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## Compound of Interest

Compound Name: *Disuccinimidyl sulfoxide*

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**Disuccinimidyl sulfoxide** (DSSO) is a homobifunctional, amine-reactive, and mass spectrometry (MS)-cleavable cross-linker that has become an invaluable tool for researchers studying protein-protein interactions and elucidating the three-dimensional structures of protein complexes.[1][2] Its unique properties, particularly its cleavability within a mass spectrometer, simplify the complex process of identifying cross-linked peptides, thereby accelerating and improving the accuracy of structural and interaction proteomics studies.[3][4] This technical guide provides a comprehensive overview of DSSO's chemistry, properties, and its application in cross-linking mass spectrometry (XL-MS) workflows, tailored for researchers, scientists, and drug development professionals.

## Core Chemistry and Properties of DSSO

DSSO consists of two N-hydroxysuccinimide (NHS) esters at either end of a seven-carbon spacer arm, which also contains a central sulfoxide group.[1][5] The NHS esters readily react with primary amines, such as the side chain of lysine residues and the N-termini of proteins, to form stable amide bonds.[6][7] This reaction is most efficient in a pH range of 7-9.[6]

The key feature of DSSO is its MS-cleavable nature. The sulfoxide bond within the spacer arm is labile and can be selectively cleaved during collision-induced dissociation (CID) in a mass spectrometer.[3][5][6] This fragmentation results in the separation of the two cross-linked peptides, each with a characteristic mass modification, which significantly simplifies data analysis.[3][8]

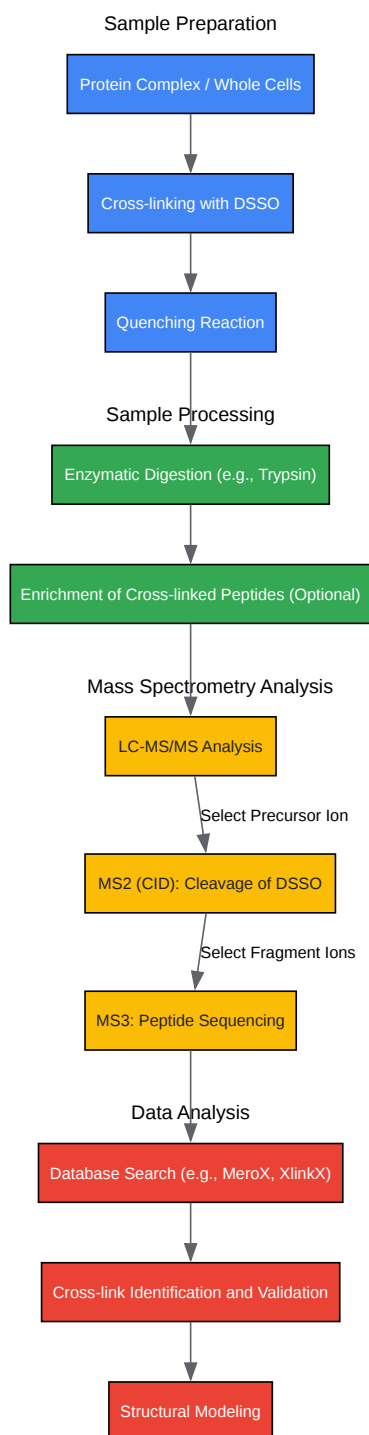
A summary of the key quantitative properties of DSSO is presented in the table below.

Property	Value	Reference
Molecular Weight	388.35 g/mol	[6]
Spacer Arm Length	10.1 Å	[3]
Reactive Groups	N-hydroxysuccinimide (NHS) esters	[6]
Target Functional Group	Primary amines (-NH <sub>2</sub> )	[6]
Cleavability	MS-cleavable (CID)	[6]
Cell Permeability	Yes	[1]

## The DSSO Cross-Linking Workflow

A typical cross-linking mass spectrometry (XL-MS) experiment using DSSO involves several key stages, from sample preparation to data analysis. The overall workflow is designed to capture protein-protein interactions, identify the cross-linked residues, and use this information to infer structural details or interaction interfaces.

## DSSO Cross-Linking Mass Spectrometry Workflow

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A typical DSSO cross-linking mass spectrometry workflow.

## Experimental Protocols

Detailed methodologies are crucial for successful XL-MS experiments. Below are generalized protocols for in vitro and in-cell cross-linking using DSSO.

### In Vitro Cross-Linking of Purified Proteins or Protein Complexes

This protocol is adapted for cross-linking purified proteins or protein complexes in solution.[\[6\]](#)[\[8\]](#)

#### Materials:

- Purified protein sample (10  $\mu$ M) in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5-8.0). Avoid buffers containing primary amines like Tris or glycine.
- DSSO stock solution (50 mM in anhydrous DMSO). Prepare fresh before use.
- Quenching buffer (e.g., 1 M Ammonium Bicarbonate or 1 M Tris-HCl, pH 8.0).
- Reagents for protein reduction, alkylation, and enzymatic digestion (e.g., DTT, iodoacetamide, trypsin).

#### Procedure:

- Protein Preparation: Ensure the protein sample is in an amine-free buffer at the desired concentration (e.g., 10  $\mu$ M).
- Cross-linking Reaction: Add the DSSO stock solution to the protein sample to achieve the desired final concentration. A molar excess of 100-fold of cross-linker over protein is a common starting point, but this should be optimized.[\[6\]](#) Incubate the reaction mixture for 30-60 minutes at room temperature.
- Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
- Sample Preparation for MS:

- Reduce the protein disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
- Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
- Proceed with enzymatic digestion, typically with trypsin, overnight at 37°C.
- LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer should be configured to perform a data-dependent acquisition method that includes MS2 fragmentation by CID to cleave the DSSO linker, followed by MS3 fragmentation of the resulting fragment ions for peptide sequencing.[\[3\]](#)[\[9\]](#)

## In Vivo Cross-Linking in Cultured Cells

This protocol provides a general framework for cross-linking proteins within living cells.[\[8\]](#)[\[10\]](#)

### Materials:

- Cultured cells (e.g., HEK293T cells).
- Ice-cold PBS.
- Hypotonic buffer (e.g., 10 mM HEPES pH 8.0, 10 mM NaCl, 1.5 mM MgCl<sub>2</sub>, with protease inhibitors).
- DSSO stock solution (50 mM in anhydrous DMSO).
- Quenching buffer (e.g., 500 mM Tris-HCl, pH 8.0).
- Cell lysis buffer and reagents for downstream processing.

### Procedure:

- Cell Harvesting: Harvest approximately 50 million cells by centrifugation.
- Washing: Wash the cell pellet twice with ice-cold PBS to remove any amine-containing media components.

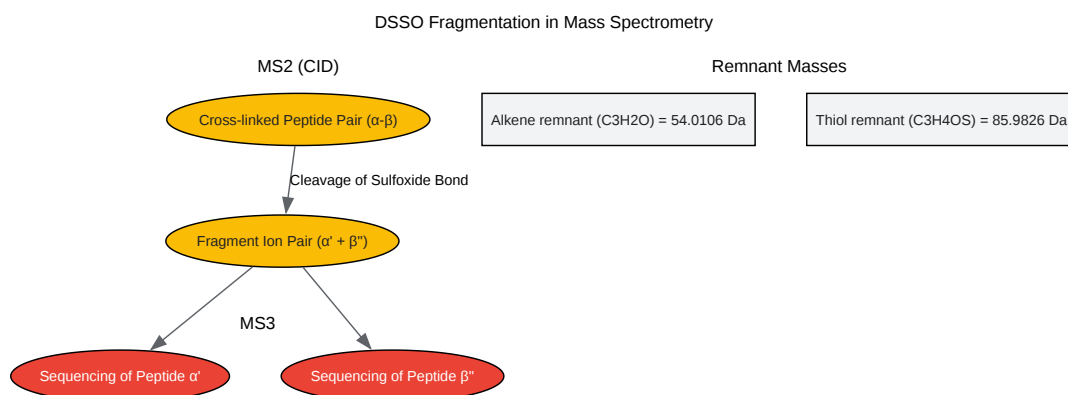
- **Resuspension:** Resuspend the cell pellet in 1 mL of hypotonic buffer.
- **Cross-linking Reaction:** Add 50  $\mu$ L of 50 mM DSSO stock solution (final concentration ~2.5 mM) to the cell suspension. Incubate for 1 hour at 4°C with gentle rotation.
- **Quenching:** Add 50  $\mu$ L of 500 mM Tris-HCl, pH 8.0, to quench the reaction.
- **Cell Lysis and Protein Extraction:** Proceed with your standard protocol for cell lysis and protein extraction. For example, Dounce homogenization can be used to isolate nuclei.<sup>[8]</sup>
- **Sample Preparation for MS:** The extracted proteins are then reduced, alkylated, and digested as described in the in vitro protocol before LC-MS/MS analysis.

## Data Analysis and Interpretation

The analysis of DSSO cross-linking data is facilitated by specialized software that can interpret the unique fragmentation pattern of the cross-linker.

## DSSO Fragmentation Chemistry

Upon CID, the C-S bonds adjacent to the sulfoxide in DSSO are cleaved, resulting in two characteristic remnant masses on the cross-linked peptides.<sup>[3][9]</sup> The fragmentation of an inter-linked peptide pair in the MS2 scan produces a characteristic doublet of fragment ions. These fragment ions are then subjected to MS3 analysis for sequencing.



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